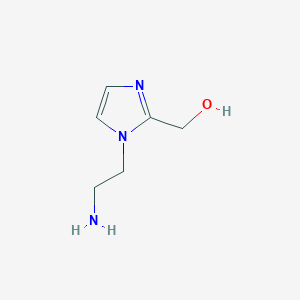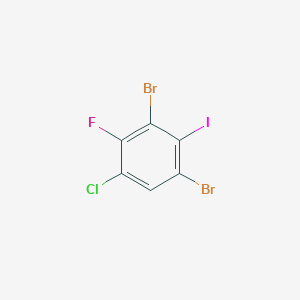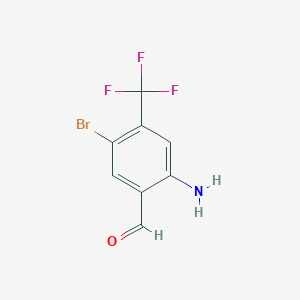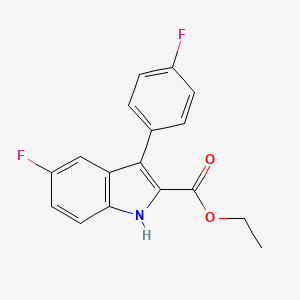
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol: is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of an aminoethyl group and a hydroxymethyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the use of commercially available starting materials, such as N-methylimidazole and tert-butyl N-(2-bromoethyl)carbamate. The synthesis process includes recrystallization and the use of potassium tetrafluoroborate for exchanging bromide with tetrafluoroborate .
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include substituted imidazoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol involves its interaction with molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites of enzymes, while the imidazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol include:
(1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate): Used in carbohydrate analysis.
(1-(2-Aminoethyl)-2-methyl-5-nitroimidazole): Used in the synthesis of Schiff bases.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both aminoethyl and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
[1-(2-aminoethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C6H11N3O/c7-1-3-9-4-2-8-6(9)5-10/h2,4,10H,1,3,5,7H2 |
Clave InChI |
XGHLEUXGEFQSHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)CO)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)



![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)

![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)

![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)





